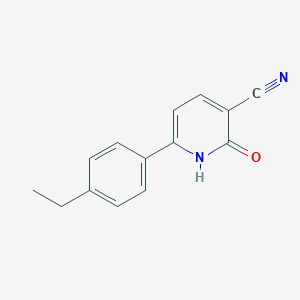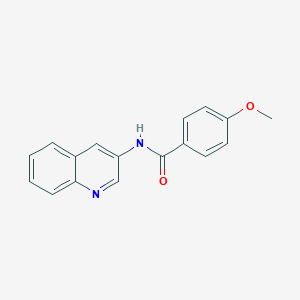
(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a hydrazone functional group, which is often used in organic synthesis due to its reactivity .
Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo oxidation reactions, and participate in various condensation and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide has potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation. It has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, it has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide in lab experiments include its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. Its ability to inhibit the activity of various signaling pathways involved in cell growth and proliferation makes it a promising candidate for drug discovery. However, the limitations of using this compound in lab experiments include its relatively low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling.
Direcciones Futuras
There are several future directions for research on (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a lead compound for the development of new anticancer and anti-inflammatory drugs. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects.
Métodos De Síntesis
The synthesis of (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide involves the reaction of 3-fluorobenzoyl hydrazine with 6-chloro-2-hydroxychromone in the presence of a base, followed by the addition of a carboxylic acid derivative. The reaction yields a yellow solid, which can be purified by recrystallization. The compound has been synthesized and characterized by various methods, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Propiedades
IUPAC Name |
(2E)-6-chloro-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O3/c18-11-4-5-14-10(6-11)8-13(15(20)23)17(25-14)22-21-16(24)9-2-1-3-12(19)7-9/h1-8H,(H2,20,23)(H,21,24)/b22-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHIPYRVYIBLX-OQKWZONESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/2\C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420505.png)
![6,8-dichloro-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B420508.png)
![3-benzyl-7-[2-({4-nitrophenyl}hydrazono)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B420509.png)
![5-(4-Ethylcyclohexyl)-2-[3-nitro-4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B420512.png)


![2-[4-(2,4-Dichlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B420517.png)


![1-benzyl-5-[1-(4-chloroanilino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420523.png)
![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B420526.png)


![methyl 2-nitro-3-{[2-(1H-indol-3-yl)ethyl]amino}acrylate](/img/structure/B420529.png)